molecular formula C8H12N6O B14917953 N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine

N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B14917953
M. Wt: 208.22 g/mol
InChI Key: AZUNWPOCIPGTRA-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-b]pyridazines. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method is the reaction of 3-methoxypropylamine with tetrazolo[1,5-b]pyridazine under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-one, while substitution reactions may produce various substituted derivatives .

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H12N6O

Molecular Weight

208.22 g/mol

IUPAC Name

N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C8H12N6O/c1-15-6-2-5-9-7-3-4-8-10-12-13-14(8)11-7/h3-4H,2,5-6H2,1H3,(H,9,11)

InChI Key

AZUNWPOCIPGTRA-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NN2C(=NN=N2)C=C1

Origin of Product

United States

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